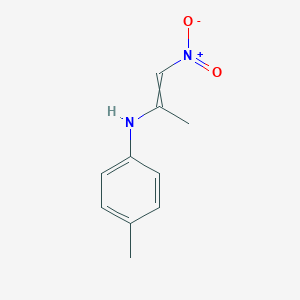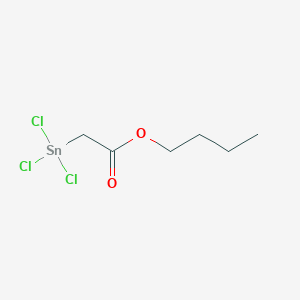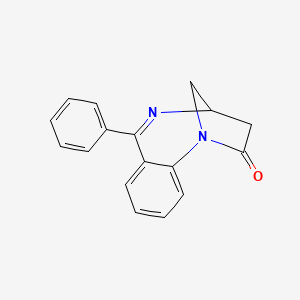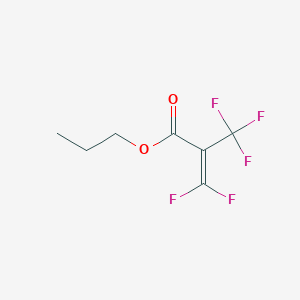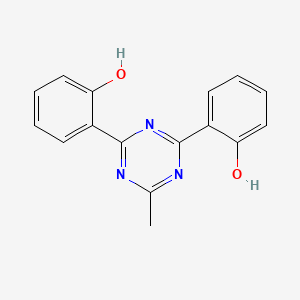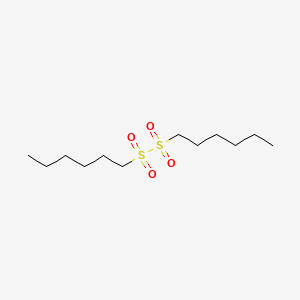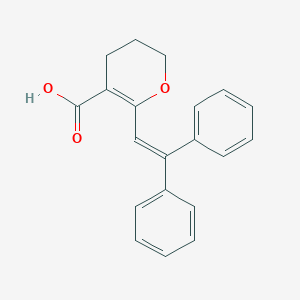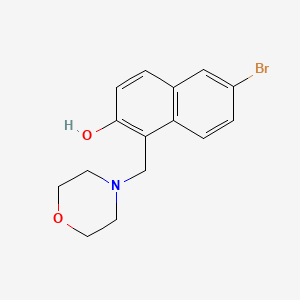
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- is a brominated derivative of naphthalenol, which is a compound containing a naphthalene ring system with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- typically involves the bromination of 2-naphthalenol followed by the introduction of the morpholinylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The introduction of the morpholinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the brominated naphthalenol with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-bromo-1-(4-morpholinylmethyl)-2-naphthalenone.
Reduction: Formation of 2-naphthalenol, 6-hydro-1-(4-morpholinylmethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or dye due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom and morpholinylmethyl group can enhance its binding affinity and specificity towards certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 6-bromo-:
2-Naphthalenol, 1-(4-morpholinylmethyl)-: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Bromo-2-naphthol: Lacks the morpholinylmethyl group, which may limit its use in certain applications.
Uniqueness
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- is unique due to the presence of both the bromine atom and the morpholinylmethyl group
Properties
CAS No. |
63221-02-3 |
|---|---|
Molecular Formula |
C15H16BrNO2 |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
6-bromo-1-(morpholin-4-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16BrNO2/c16-12-2-3-13-11(9-12)1-4-15(18)14(13)10-17-5-7-19-8-6-17/h1-4,9,18H,5-8,10H2 |
InChI Key |
NNWSWCYZKPSEBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

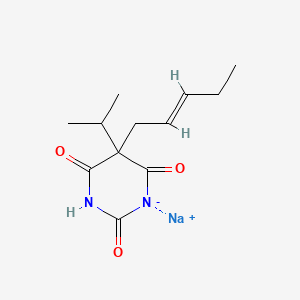

![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
